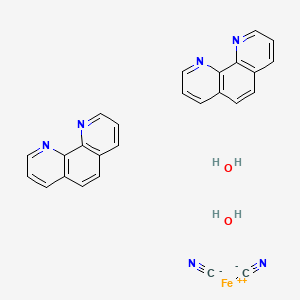
Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate can be synthesized by reacting iron salts with 1,10-phenanthroline and cyanide ions in an aqueous solution. The reaction typically involves constant stirring at room temperature for about one hour . The monomer reactants include amines (e.g., aniline) and nitrates (e.g., sodium nitrate) .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The process involves careful control of reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Periodate oxidation in the presence of sodium dodecyl sulfate (SDS) and sulfuric acid.
Reduction: Reduction of procainamide hydrochloride to procainamide in basic media.
Substitution: Reaction with acetaldehyde and sodium benzoate in acidic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate results in the formation of oxidized iron complexes .
Scientific Research Applications
Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate has several scientific research applications:
Mechanism of Action
The mechanism by which dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate exerts its effects involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions . The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of different products .
Comparison with Similar Compounds
- Bis-(1,10-phenanthroline)iron(ii) Dihydrate
- Iron(iii) Phenanthroline Complexes
- Dicyano-bis-(2,2’-bipyridine)iron(ii)
Comparison: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate is unique due to its specific combination of ligands and its ability to undergo a wide range of chemical reactions. Compared to similar compounds, it exhibits distinct redox properties and catalytic activities .
Biological Activity
Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate, commonly referred to as ferrocyphen , is a coordination complex with notable biological activities, particularly in the context of cancer research and DNA interactions. This article synthesizes existing literature on its biological effects, focusing on its cytotoxicity, interactions with DNA, and potential therapeutic applications.
- Molecular Formula : C26H20FeN6O2
- Molecular Weight : 504.32 g/mol
- CAS Number : 23425-29-8
- Appearance : Dark brown powder
Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate exhibits its biological activity primarily through interactions with DNA. It has been shown to selectively bind to G-quadruplex structures in telomeric DNA, which are critical for maintaining chromosomal integrity and regulating cellular proliferation. The ability to induce apoptosis in cancer cells via these interactions is a focal point of research.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of ferrocyphen against various cancer cell lines. The findings indicate:
- Cell Lines Tested : PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), HT29 (colon), HFF-1 (normal human fibroblasts), RWPE-1 (normal prostate epithelial).
- IC50 Values :
- PC-3: 18 µM
- Other tumor cells: 30–80 µM
- Normal cells (HFF-1 and RWPE-1): Higher IC50 values indicating lower toxicity compared to tumor cells.
This selectivity suggests that ferrocyphen may offer therapeutic benefits with reduced side effects compared to conventional chemotherapeutics .
Apoptosis Induction
The mechanism by which ferrocyphen induces cell death has been investigated through several assays:
- Annexin V/PI Assays : Indicated that ferrocyphen promotes apoptosis in cancer cells.
- Cell Cycle Analysis : Revealed alterations in cell cycle progression, particularly an increase in cells arrested in the G0/G1 phase.
These results align with findings from other studies on phenanthroline derivatives that exhibit similar apoptotic properties .
DNA Interaction Studies
Ferrocyphen's interaction with DNA has been characterized using various biophysical techniques:
- FRET-based Melting Assays : Demonstrated selective binding to G-quadruplex structures over double-stranded DNA.
- Circular Dichroism (CD) and Viscosity Measurements : Confirmed conformational changes in DNA upon complexation with ferrocyphen.
These interactions are crucial for understanding how ferrocyphen can disrupt cancer cell proliferation by targeting telomeric DNA structures .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of ferrocyphen compared to other known phenanthroline derivatives:
| Compound | IC50 (µM) | Selectivity (Tumor vs. Normal Cells) | Mechanism of Action |
|---|---|---|---|
| Dicyano-bis-(1,10-phenanthroline)iron(II) dihydrate | 18 (PC-3) | High | Apoptosis induction via G4 binding |
| PhenDC3 | 15 | Moderate | G4 stabilization |
| PhenQE8 | 20 | Moderate | G4 stabilization |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of ferrocyphen in oncology:
- Study on Prostate Cancer Cells : Demonstrated that ferrocyphen selectively induces apoptosis in PC-3 cells while sparing normal prostate epithelial cells, emphasizing its therapeutic potential.
- Comparative Study with Other Antitumor Agents : Showed that ferrocyphen's cytotoxicity is comparable or superior to traditional chemotherapeutics like cisplatin, particularly in specific cancer types.
Properties
Molecular Formula |
C26H20FeN6O2 |
|---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
iron(2+);1,10-phenanthroline;dicyanide;dihydrate |
InChI |
InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; |
InChI Key |
WMZRMSVSLVFVFA-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















